2-Allylpiperidine
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Overview
Description
2-Allylpiperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H15N It features a piperidine ring substituted with an allyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylpiperidine can be achieved through several methods. One efficient route involves the aminoallylation of 5-bromo-pentanal using a sulfinimine intermediate. This process typically involves the use of ®-tert-butanesulfinamide and titanium tetraethoxide under thermal or microwave activation . The reaction proceeds with high diastereoselectivity, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Allylpiperidine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The piperidine ring can be reduced to form saturated amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is effective for reducing the piperidine ring.
Substitution: Allyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated amines.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
2-Allylpiperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Allylpiperidine involves its interaction with molecular targets and pathways. For instance, its derivatives can bind to DNA via intercalation, exhibiting potent anticancer effects . The allyl group allows for further functionalization, enhancing its biological activity and specificity.
Comparison with Similar Compounds
- N-Allylaniline
- N-Allylcyclohexylamine
- 4-Vinylpyridine
Comparison: 2-Allylpiperidine is unique due to its piperidine ring structure, which imparts distinct chemical and biological properties. Compared to N-Allylaniline and N-Allylcyclohexylamine, this compound offers greater versatility in synthetic applications due to the presence of the nitrogen atom in the ring. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-prop-2-enylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2 |
InChI Key |
ILOLJAYGPOJDHT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCN1 |
Origin of Product |
United States |
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